(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylpyrazolo ring, and an ethylsulfonylpiperazino moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the reaction of enaminonitrile with urea in the presence of acetic acid under microwave irradiation . This reaction yields the pyrazolo[3,4-b]pyridine core, which is then further functionalized to introduce the cyclopropyl and dimethyl groups.
The final step involves the introduction of the ethylsulfonylpiperazino moiety through a nucleophilic substitution reaction. This step typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, can further optimize the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazino moiety, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carb ohydrazide
Uniqueness
Compared to similar compounds, (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the ethylsulfonylpiperazino moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H25N5O3S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-(4-ethylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H25N5O3S/c1-4-27(25,26)23-9-7-22(8-10-23)18(24)14-11-15(13-5-6-13)19-17-16(14)12(2)20-21(17)3/h11,13H,4-10H2,1-3H3 |
InChI Key |
YVTGLAWKWSFNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4 |
Origin of Product |
United States |
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